molecular formula C7H6ClNO2 B039350 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde CAS No. 115027-23-1

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde

Cat. No. B039350
CAS RN: 115027-23-1
M. Wt: 171.58 g/mol
InChI Key: WDVCSBMHJIMXIP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 1H-pyrrole-2-carbaldehyde, such as 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde, can be achieved through various synthetic routes. For instance, tetrakis(1H-pyrrole-2-carbaldehyde) receptors have been synthesized from commercially available materials, indicating a method that might be adaptable for our compound of interest (Deliomeroglu, Lynch, & Sessler, 2014). Furthermore, a study on the synthesis of related pyrrole-2-carbaldehyde derivatives through oxidative annulation and direct Csp3-H to C═O oxidation provides insights into innovative synthetic methodologies that could be applicable (Wu et al., 2018).

Molecular Structure Analysis

The molecular and crystal structures of derivatives of pyrrole-2-carbaldehyde have been extensively studied. For example, the study on hydrogen-bonding patterns in six derivatives of 2,4-dimethylpyrrole reveals the significance of hydrogen bonding in determining the crystal structure and stability of these compounds, which is relevant for understanding the structural behavior of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde (Senge & Smith, 2005).

Chemical Reactions and Properties

The chemical reactivity of 1H-pyrrole-2-carbaldehyde derivatives highlights their versatility in organic synthesis. For instance, the chloromethylation of pyrroles containing electron-withdrawing groups demonstrates the potential for functional group transformations, offering insights into the chemical reactions that 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde might undergo (Barker & Bahia, 1990).

Physical Properties Analysis

The study of physical properties such as solubility, melting point, and boiling point is crucial for the application of these compounds in synthesis. While specific data on 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde is not directly available, research on related compounds provides a foundation for predicting its physical behavior.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, define the utility of 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde in synthesis. Studies focusing on the synthesis and reactivity of similar compounds offer valuable information on potential chemical transformations and interactions (Misra et al., 2007).

Scientific Research Applications

Synthesis and Anion Binding

A study by Deliomeroglu, Lynch, and Sessler (2014) highlights the synthesis of tetrakis(1H-pyrrole-2-carbaldehyde) derivatives, which are non-cyclic tetrapyrrole receptors. These receptors can switch conformations electronically to exhibit high affinity for specific anions like dihydrogenphosphate and pyrophosphate in chloroform, demonstrating potential applications in selective anion sensing and capture Deliomeroglu, M. K., Lynch, V., & Sessler, J. (2014). Chemical communications, 50(80), 11863-11866.

Regioselectivity in Reactions

Zaytsev et al. (2005) explored the regioselectivity of polyfunctionalised pyrroles, including derivatives of 1H-pyrrole-2-carbaldehyde, in reactions with nucleophiles. This study opens avenues for targeted chemical modifications, which are crucial for developing novel organic compounds with desired properties and functions Zaytsev, A., Anderson, R. J., Meth–Cohn, O., & Groundwater, P. (2005). Tetrahedron, 61, 5831-5836.

Fluorination of Pyrroles

Surmont et al. (2009) developed a methodology for the efficient preparation of 3-fluoropyrroles, utilizing 2-aryl-5-(bromomethyl)-1-pyrrolines. This method provides a straightforward approach to synthesize new 3-fluorinated pyrroles, demonstrating the versatility of 1H-pyrrole-2-carbaldehyde derivatives in facilitating halogenation reactions, which are significant in pharmaceutical chemistry and material science Surmont, R., Verniest, G., Colpaert, F., Macdonald, G., Thuring, J. W., Deroose, F., & De Kimpe, N. (2009). The Journal of organic chemistry, 74(3), 1377-1380.

Novel Synthesis of Functionalised Pyrrolidines

Devi and Perumal (2006) reported on the synthesis of highly functionalised pyrrolidines via a novel four-component reaction involving ethyl 4-chloroacetoacetate. This reaction sequence, which includes tandem Mannich-substitution-acetylation-aldol reactions, showcases the synthetic utility of 1H-pyrrole-2-carbaldehyde derivatives in constructing complex nitrogen-containing cycles, crucial for medicinal chemistry Devi, N. S., & Perumal, S. (2006). Tetrahedron, 62, 5931-5936.

Solubility Improvement for Anticancer Drugs

Wang, Tu, Han, and Guo (2017) focused on the synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde, aimed at enhancing the aqueous solubility of small molecule anticancer drugs. This research underlines the importance of 1H-pyrrole-2-carbaldehyde derivatives in drug development, particularly in improving drug solubility and bioavailability, which are critical challenges in pharmaceutical sciences Wang, C., Tu, Y., Han, J., & Guo, Y. (2017).

properties

IUPAC Name

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c8-2-7(11)5-1-6(4-10)9-3-5/h1,3-4,9H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVCSBMHJIMXIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1C(=O)CCl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376964
Record name 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde

CAS RN

115027-23-1
Record name 4-(2-chloroacetyl)-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376964
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 35 g (0.37 mole) pyrrole-2-carboxaldehyde in 325 ml dichloroethane was stirred under nitrogen in a three-necked, one-liter, round-bottomed flask fitted with an overhead stirrer and addition funnel. To this was added, in portions over a one-hour period, 294 g (2.21 mole) aluminum chloride. After the addition was completed, the mixture was stirred at room temperature for 10 minutes, then 124.7 g (88 ml, 1.10 mole) of chloroacetyl chloride was added dropwise over a one-hour period. The mixture was stirred at room temperature for 16 hours, then carefully poured into one liter of ice-water. The resulting precipitate (purple) was collected, washed well with water, and dried in vacuo. The dry solid was placed in a Soxhlet extractor and extracted with ethyl acetate for 20 hours. Concentration of the ethyl acetate solution afforded 59.4 g (94%) of the title compound as a yellow-green solid; m.p. 178°-179° C. This intermediate was used immediately in the next step. An analytical sample could be prepared by recrystallization from acetone.
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
325 mL
Type
solvent
Reaction Step One
Quantity
294 g
Type
reactant
Reaction Step Two
Quantity
88 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Four
Yield
94%

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